

# Assessing the efficacy of Padma 28 in different patient populations with intermittent claudication

Author: BenchChem Technical Support Team. Date: December 2025



# Efficacy of Padma 28 in Intermittent Claudication: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Padma 28**, a Tibetan herbal medicine, with established treatments for intermittent claudication, including cilostazol, pentoxifylline, and supervised exercise therapy. The analysis focuses on the efficacy of these interventions across different patient populations, supported by data from clinical trials.

# Comparative Efficacy of Treatments for Intermittent Claudication

The following table summarizes the quantitative data on the efficacy of **Padma 28** and its alternatives in improving walking distance in patients with intermittent claudication.



| Treatment  | Patient Population                                                                                                                                                                                                                                                        | Key Efficacy Outcomes                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Padma 28   | Adults with stable intermittent claudication (Fontaine stage II), mean age 55-74 years.[1]                                                                                                                                                                                | - Maximal Walking Distance (MWD): A meta-analysis of five trials showed a statistically significant increase in MWD of 95.97 meters (95% CI 79.07 to 112.88 m) compared to placebo after 16 weeks.[2] Another meta-analysis found that 18.2% of patients treated with Padma 28 had an increase in walking distance of over 100 meters, compared to 2.1% in the placebo group.[1] [3] - Pain-Free Walking Distance (PFWD): Significant increases in PFWD were observed in groups treated with Padma 28.[2] In one study, PFWD increased from a median of 52 meters to 86 meters after four months of treatment.[4] |
| Cilostazol | Adults with moderate to severe intermittent claudication.  Subgroup analyses have shown efficacy irrespective of age, sex, smoking status, duration of peripheral artery disease (PAD), diabetes, hypertension, prior myocardial infarction, or beta-blocker use.  [5][6] | - Maximal Walking Distance (MWD): A pooled analysis of nine randomized controlled trials demonstrated a 50.7% improvement from baseline in MWD compared with 24.3% for placebo, resulting in an absolute improvement of 42.1 meters greater than placebo. [6] In a head-to-head trial, cilostazol (100 mg twice daily) resulted in a 54% improvement in MWD from baseline,                                                                                                                                                                                                                                        |



|                             |                                                                                                                                                                                                                  | compared to 30% for pentoxifylline and 34% for placebo.[7] - Pain-Free Walking Distance (ICD): A meta-analysis showed a significant improvement in ICD with cilostazol compared to placebo (weighted mean difference of 31.41 meters).[8]                                                                                                                                                                                           |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pentoxifylline              | Patients with moderate intermittent claudication (Fontaine stage II).[9] Efficacy was more pronounced in patients with low baseline resting ankle-brachial index (≤0.8) and long disease duration (>1 year).[10] | - Maximal Walking Distance (ACD): A meta-analysis showed a statistically significant improvement in absolute claudication distance with a weighted mean difference of 48.4 meters compared to placebo.[9] However, the results from individual trials are variable.[4] [11] - Pain-Free Walking Distance (PFWD): The same meta-analysis showed a significant improvement in PFWD with a weighted mean difference of 29.4 meters.[9] |
| Supervised Exercise Therapy | Patients with stable intermittent claudication.                                                                                                                                                                  | - Maximal Walking Distance (MWD): A meta-analysis of 25 randomized trials demonstrated a 180-meter increase in MWD in response to supervised exercise interventions compared to a non-exercising control group. [12] Another meta-analysis showed an increase in MWD of 120 meters.[13] - Pain-Free Walking Distance (PFWD): A                                                                                                      |



meta-analysis reported a mean between-group difference in PFWD of 82 meters in favor of exercise.[13]

### Experimental Protocols: A Methodological Overview Padma 28 Clinical Trials

- Study Design: Randomized, double-blind, placebo-controlled trials with a typical duration of 16 weeks.[1][2]
- Patient Population:
  - Inclusion Criteria: Patients with stable intermittent claudication (Fontaine stage II) for at least 6 months, with a maximum walking distance of less than 250 meters.[14] Diagnosis is often confirmed by a resting ankle-brachial index (ABI) ≤ 0.90.
  - Exclusion Criteria: Critical limb ischemia (Fontaine stage III/IV), recent vascular surgery, or conditions other than peripheral artery disease that could limit walking.
- Intervention: Padma 28 administered orally, typically at a dosage of two tablets twice daily (each tablet containing 340-380 mg of the herbal mixture).[4]
- Outcome Assessment:
  - Primary Endpoint: Change in maximal walking distance (MWD) and pain-free walking distance (PFWD) measured on a standardized treadmill test.
  - Treadmill Protocol: A common protocol involves a constant speed of 3.2 km/h at a 13° incline.[15]

#### **Cilostazol Clinical Trials**

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trials, often with a duration of 12 to 24 weeks.[2][7][16]
- Patient Population:



- Inclusion Criteria: Patients aged 40 years or older with a history of stable, moderate to severe intermittent claudication for at least 6 months. Initial claudication distance on a treadmill is typically between 30 and 200 meters.[16]
- Exclusion Criteria: History of heart failure of any severity, rest pain, or ischemic ulcers.
- Intervention: Cilostazol 100 mg taken orally twice daily.[2][7]
- Outcome Assessment:
  - Primary Endpoint: Change from baseline in maximal walking distance (absolute claudication distance).
  - Treadmill Protocol: Often a graded treadmill test is used. One common protocol is a constant speed of 3.2 km/h with a 12.5% incline.[16]

#### **Pentoxifylline Clinical Trials**

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover trials.[17][18]
- Patient Population:
  - Inclusion Criteria: Outpatients with intermittent claudication secondary to chronic occlusive arterial disease.[17] Some studies specified a pain-free walking distance of 50 to 200 meters.[9]
  - Exclusion Criteria: Recent myocardial infarction or stroke, severe cardiac arrhythmias.
- Intervention: Pentoxifylline administered orally, typically 400 mg three times daily.[7]
- Outcome Assessment:
  - Primary Endpoint: Change in pain-free and maximal walking distances on a treadmill.
  - Treadmill Protocol: Standardized treadmill tests are used to measure walking distances at regular intervals.[17]



#### **Supervised Exercise Therapy Trials**

- Study Design: Randomized controlled trials comparing supervised exercise with a nonexercising control group or other interventions.[19][20]
- Patient Population:
  - Inclusion Criteria: Patients with stable intermittent claudication.
  - Exclusion Criteria: Inability to walk on a treadmill, critical limb ischemia, or other conditions that would contraindicate exercise.[21][22]
- Intervention: Typically consists of intermittent walking on a treadmill to near-maximal claudication pain, for 30-60 minutes per session, 3 times a week for at least 12 weeks.[19]
   [23][24]
- Outcome Assessment:
  - Primary Endpoint: Change in claudication onset time and peak walking time on a treadmill.
  - Treadmill Protocol: A progressive treadmill test is commonly used to assess walking performance at baseline and follow-up.[22]

Visualizing Mechanisms and Workflows
Proposed Mechanism of Action of Padma 28 in
Intermittent Claudication





Click to download full resolution via product page

Caption: Proposed multi-target mechanism of Padma 28 in improving intermittent claudication.

# Generalized Experimental Workflow for Intermittent Claudication Clinical Trials





Click to download full resolution via product page

Caption: A generalized workflow for clinical trials assessing treatments for intermittent claudication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Another look at the pentoxifylline efficacy data for intermittent claudication PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cilostazol on walking distances in patients with intermittent claudication caused by peripheral vascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exercise therapy in intermittent claudication [escardio.org]
- 4. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 5. A pooled analysis of the durability and predictors of treatment response of cilostazol in patients with intermittent claudication PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of cilostazol in the management of intermittent claudication PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilostazol for intermittent claudication PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentoxifylline and intermittent claudication: review of clinical trials and cost-effectiveness analyses PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentoxifylline for intermittent claudication PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exercise training for intermittent claudication: a narrative review and summary of guidelines for practitioners PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of long-distance intermittent claudication with pentoxifylline: a 12-month, randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Network Meta-Analysis Comparing the Outcomes of Treatments for Intermittent Claudication Tested in Randomized Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cilostazol has beneficial effects in treatment of intermittent claudication: results from a multicenter, randomized, prospective, double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pentoxifylline efficacy in the treatment of intermittent claudication: multicenter controlled double-blind trial with objective assessment of chronic occlusive arterial disease patients [pubmed.ncbi.nlm.nih.gov]



- 18. Intermittent claudication: a double-blind crossover trial of pentoxifylline PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of exercise prescribed at different levels of claudication pain on walking performance in patients with intermittent claudication: a protocol for a randomised controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of quantified home-based exercise and supervised exercise in patients with intermittent claudication: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Supervised exercise therapy for intermittent claudication in daily practice PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Supervised exercise therapy for intermittent claudication in a community-based setting is as effective as clinic-based - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Supervised exercise-based rehabilitation for people with intermittent claudication—Study protocol for a Danish implementation process (StRiDE) PMC [pmc.ncbi.nlm.nih.gov]
- 24. Supervised Exercise for Intermittent Claudication An Under-Utilised Tool PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the efficacy of Padma 28 in different patient populations with intermittent claudication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168819#assessing-the-efficacy-of-padma-28-in-different-patient-populations-with-intermittent-claudication]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com